2-(4-hydroxy-3-methoxyphenyl)acetaldehyde

2-(4-hydroxy-3-methoxyphenyl)acetaldehyde

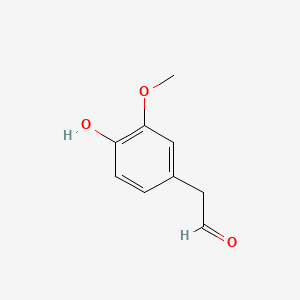

Homovanillin, also known as hmpal, belongs to the class of organic compounds known as methoxyphenols. Methoxyphenols are compounds containing a methoxy group attached to the benzene ring of a phenol moiety. Homovanillin is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, homovanillin is primarily located in the cytoplasm. Homovanillin participates in a number of enzymatic reactions. In particular, Homovanillin can be converted into p-hydroxyphenylacetic acid through the action of the enzyme aldehyde dehydrogenase, dimeric nadp-preferring. In addition, Homovanillin can be biosynthesized from 3-methoxytyramine; which is mediated by the enzyme amine oxidase [flavin-containing] a. In humans, homovanillin is involved in the disulfiram action pathway and the tyrosine metabolism pathway. Homovanillin is also involved in several metabolic disorders, some of which include the alkaptonuria pathway, monoamine oxidase-a deficiency (mao-a), tyrosinemia, transient, OF the newborn pathway, and the tyrosinemia type I pathway. Homovanillin has a floral and vanilla taste.

(4-hydroxy-3-methoxyphenyl)acetaldehyde is an alpha-CH2-containing aldehyde and a member of phenylacetaldehydes. It has a role as a human metabolite and a mouse metabolite.

(4-hydroxy-3-methoxyphenyl)acetaldehyde is an alpha-CH2-containing aldehyde and a member of phenylacetaldehydes. It has a role as a human metabolite and a mouse metabolite.

Brand Name:

Vulcanchem

CAS No.:

5703-24-2

VCID:

VC1580162

InChI:

InChI=1S/C9H10O3/c1-12-9-6-7(4-5-10)2-3-8(9)11/h2-3,5-6,11H,4H2,1H3

SMILES:

COC1=C(C=CC(=C1)CC=O)O

Molecular Formula:

C9H10O3

Molecular Weight:

166.17 g/mol

2-(4-hydroxy-3-methoxyphenyl)acetaldehyde

CAS No.: 5703-24-2

Cat. No.: VC1580162

Molecular Formula: C9H10O3

Molecular Weight: 166.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Description | Homovanillin, also known as hmpal, belongs to the class of organic compounds known as methoxyphenols. Methoxyphenols are compounds containing a methoxy group attached to the benzene ring of a phenol moiety. Homovanillin is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, homovanillin is primarily located in the cytoplasm. Homovanillin participates in a number of enzymatic reactions. In particular, Homovanillin can be converted into p-hydroxyphenylacetic acid through the action of the enzyme aldehyde dehydrogenase, dimeric nadp-preferring. In addition, Homovanillin can be biosynthesized from 3-methoxytyramine; which is mediated by the enzyme amine oxidase [flavin-containing] a. In humans, homovanillin is involved in the disulfiram action pathway and the tyrosine metabolism pathway. Homovanillin is also involved in several metabolic disorders, some of which include the alkaptonuria pathway, monoamine oxidase-a deficiency (mao-a), tyrosinemia, transient, OF the newborn pathway, and the tyrosinemia type I pathway. Homovanillin has a floral and vanilla taste. (4-hydroxy-3-methoxyphenyl)acetaldehyde is an alpha-CH2-containing aldehyde and a member of phenylacetaldehydes. It has a role as a human metabolite and a mouse metabolite. |

|---|---|

| CAS No. | 5703-24-2 |

| Molecular Formula | C9H10O3 |

| Molecular Weight | 166.17 g/mol |

| IUPAC Name | 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde |

| Standard InChI | InChI=1S/C9H10O3/c1-12-9-6-7(4-5-10)2-3-8(9)11/h2-3,5-6,11H,4H2,1H3 |

| Standard InChI Key | GOQGGGANVKPMNH-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC(=C1)CC=O)O |

| Canonical SMILES | COC1=C(C=CC(=C1)CC=O)O |

Mass Molarity Calculator

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume

Molecular Mass Calculator